[(3-Fluorophenyl)methyl](pentan-3-YL)amine
Description
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Structure
3D Structure
Properties
Molecular Formula |
C12H18FN |
|---|---|
Molecular Weight |
195.28 g/mol |
IUPAC Name |
N-[(3-fluorophenyl)methyl]pentan-3-amine |
InChI |
InChI=1S/C12H18FN/c1-3-12(4-2)14-9-10-6-5-7-11(13)8-10/h5-8,12,14H,3-4,9H2,1-2H3 |
InChI Key |
OHZNLVLAADPAGM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)NCC1=CC(=CC=C1)F |
Origin of Product |
United States |
Reaction Conditions:parameters Such As Solvent, Temperature, and the Presence of Additives Can Have a Profound Impact on Diastereoselectivity. the Solvent Can Influence the Stability of Different Transition States, While Lower Temperatures Generally Enhance Selectivity by Amplifying Small Energy Differences Between Diastereomeric Transition States.
The interplay of these factors is complex, and optimizing diastereoselectivity often requires careful tuning of the reaction system. The table below provides a hypothetical example of how modifying reaction parameters in a diastereoselective reaction involving a fluorinated amine could influence the outcome, based on general principles observed in related systems. rsc.orgmsu.edu
| Entry | Catalyst/Conditions | Solvent | Temperature (°C) | Diastereomeric Ratio (syn:anti) |
|---|---|---|---|---|
| 1 | Catalyst X | Toluene | 25 | 85:15 |
| 2 | Catalyst X | Toluene | -20 | 95:5 |
| 3 | Catalyst X | THF | -20 | 90:10 |
| 4 | Catalyst Y | Toluene | -20 | 10:90 |
This table illustrates hypothetical outcomes for a reaction, demonstrating the influence of temperature, solvent, and catalyst choice on the diastereomeric ratio of the products.
Advanced Analytical and Characterization Techniques for Structural and Purity Assessment in Academic Research
Spectroscopic Characterization Methods
Spectroscopic techniques are paramount in determining the molecular structure of a compound by examining the interaction of the molecule with electromagnetic radiation.
High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Confirmation and Fragmentation Analysis
HRMS is a powerful technique for determining the elemental composition of a molecule by providing a highly accurate measurement of its molecular weight. This allows for the unambiguous confirmation of the molecular formula. Fragmentation analysis, where the molecule is broken into smaller pieces within the mass spectrometer, can provide further structural information by identifying characteristic fragments.
Chromatographic Separation and Purity Analysis
Chromatographic methods are essential for separating the target compound from any impurities, starting materials, or byproducts of a chemical reaction, as well as for quantifying its purity.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
HPLC is a primary tool for assessing the purity of a non-volatile compound. A sample of (3-Fluorophenyl)methylamine would be dissolved in a suitable solvent and injected into the HPLC system. The compound would travel through a column packed with a stationary phase, and its retention time would be recorded. The purity is determined by the area of the peak corresponding to the compound relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis and Reaction Monitoring
For volatile compounds, GC-MS is a highly effective technique for separation and identification. The sample is vaporized and passed through a long capillary column, which separates the components. Each separated component then enters the mass spectrometer, where it is fragmented and detected. This provides both the retention time (from GC) and a mass spectrum (from MS) for each component, allowing for confident identification of the target compound and any volatile impurities.
X-ray Crystallography for Absolute Stereochemistry and Conformation of Solid-State Analogues
X-ray crystallography stands as a definitive analytical technique for the unambiguous determination of the three-dimensional structure of crystalline solids at an atomic level. For chiral compounds such as analogues of (3-Fluorophenyl)methylamine, this method is invaluable for establishing the absolute stereochemistry and observing the preferred molecular conformation in the solid state. While specific crystallographic data for (3-Fluorophenyl)methylamine is not publicly available, analysis of its close structural analogues, such as fluorinated and methylated phenmetrazine derivatives, provides critical insights into the application and utility of this technique.
Detailed research into analogues like 3-Fluorophenmetrazine (3-FPM) and 4-methylphenmetrazine (4-MPM) demonstrates the power of single-crystal X-ray diffraction in structural elucidation. cambridge.orgnih.gov These studies are crucial for differentiating between stereoisomers, which can exhibit different pharmacological and toxicological profiles.
Determining Molecular Conformation
In academic research, X-ray crystallography has been employed to confirm the solid-state conformation of phenmetrazine analogues. For instance, studies on 3-FPM revealed that the cation adopts a chair conformation, which is consistent with the conformation of the parent compound, phenmetrazine hydrochloride. who.int This chair conformation is a critical piece of structural information, influencing how the molecule interacts with biological targets. The analysis provides precise bond angles and lengths, defining the spatial arrangement of the atoms within the molecule.
Establishing Absolute Stereochemistry
Phenmetrazine analogues typically contain two chiral centers, leading to the possibility of four stereoisomers. who.int X-ray crystallography is the most reliable method for determining the absolute configuration (R/S designation) at each of these centers. cambridge.org This is particularly important for new psychoactive substances where reference standards may not be available.
A study on the analogue 4-methylphenmetrazine (4-MPM) successfully determined its crystal structure. The analysis revealed the compound crystallizes in the orthorhombic space group P2₁2₁2₁, with two chiral centers identified as C5 and C6. nih.gov The determination of the space group is fundamental as it describes the symmetry of the crystal lattice. For chiral, enantiomerically pure compounds, crystallization occurs in non-centrosymmetric space groups.
The crystallographic data collected for 4-MPM is summarized in the table below, showcasing the level of detail obtained from such analyses.
| Parameter | Value |
| Compound | 4-methylphenmetrazine (4-MPM) |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Chiral Centers | C5 (R), C6 (R) |
| Key Intermolecular Interaction | N…Cl Hydrogen Bonds |
This interactive table presents crystallographic data for the analogue 4-methylphenmetrazine (4-MPM). nih.gov
Furthermore, the analysis of 4-MPM highlighted the use of the Flack parameter, a value derived from the diffraction data that helps to determine the absolute structure of a chiral crystal. nih.gov In that particular study, the Flack parameter indicated that the analyzed crystal was not enantiopure, demonstrating the technique's sensitivity in assessing the enantiomeric purity of a sample. nih.gov
Role of 3 Fluorophenyl Methylamine As a Versatile Chemical Scaffold in Contemporary Research
Exploration as a Building Block for Complex Organic Synthesis
Fluorinated amines are highly sought-after building blocks for the synthesis of pharmaceuticals and agrochemicals. alfa-chemistry.com The presence of a fluorine atom can significantly enhance the metabolic stability and bioavailability of a target molecule. alfa-chemistry.comacs.org The (3-Fluorophenyl)methylamine scaffold offers a synthetically accessible starting point for introducing this valuable functionality. The secondary amine group in (3-Fluorophenyl)methylamine is a key reactive handle, serving as a nucleophile that can readily participate in a variety of bond-forming reactions.
Key synthetic applications include:
N-Alkylation and N-Arylation: The secondary amine can react with a range of electrophiles, such as alkyl halides or aryl halides (in the presence of a suitable catalyst), to generate more complex tertiary amines. This approach is fundamental in building the core structures of many biologically active molecules.
Amide Bond Formation: Acylation of the amine with carboxylic acids, acid chlorides, or anhydrides yields amides. This reaction is central to the synthesis of countless compounds, including enzyme inhibitors and other targeted therapeutics.
Reductive Amination: The parent (3-Fluorophenyl)methylamine can be used in reductive amination reactions with aldehydes and ketones to construct a diverse array of secondary and tertiary amines, including the title compound itself. For example, analogues of the selective serotonin (B10506) reuptake inhibitor (SSRI) Citalopram have been synthesized using related amine building blocks as key intermediates for elaboration. nih.gov
Cyclization Reactions: As a precursor, the scaffold can be incorporated into molecules designed to undergo intramolecular cyclization, providing access to fluorinated nitrogen-containing heterocycles, which are privileged structures in medicinal chemistry. nottingham.ac.uk
The utility of this scaffold lies in its ability to introduce both a fluorinated aromatic ring and a reactive nitrogen center in a single, streamlined step, making it an efficient building block for constructing complex molecular architectures. amerigoscientific.com
Contribution to the Fundamental Study of Structure-Reactivity Relationships
The placement of a fluorine atom on the phenyl ring profoundly influences the electronic properties of the entire molecule, making the (3-Fluorophenyl)methylamine scaffold an excellent tool for studying structure-reactivity relationships. The primary influence of the fluorine atom is its strong electron-withdrawing inductive effect.
Key Physicochemical Effects:
| Property | Effect of 3-Fluoro Substitution | Scientific Rationale |
| Basicity (pKa) | Decreased | The highly electronegative fluorine atom withdraws electron density from the aromatic ring and, to a lesser extent, from the benzylic carbon and the nitrogen atom. This reduces the electron density on the nitrogen, making its lone pair less available to accept a proton and thus lowering its pKa compared to the non-fluorinated analogue. enamine.netchemrxiv.org |
| Nucleophilicity | Decreased | For the same reason that basicity is reduced, the lower electron density on the nitrogen atom makes it a weaker nucleophile. |
| Aromatic Ring Reactivity | Modified Regioselectivity | The fluorine atom acts as a director in electrophilic aromatic substitution reactions. More significantly, its electronic influence can control the regioselectivity of metal-catalyzed C–H activation reactions. Studies on the cyclopalladation of N,N-dimethyl-3-fluorobenzylamine show that the reaction can be non-selective, affording a mixture of products from C-H activation at either the C2 or C6 positions, demonstrating the subtle interplay of electronic and steric effects. researchgate.netacs.org |
| Conformational Preference | Altered | The presence of fluorine can influence the conformational preferences of the molecule, which can be critical for its interaction with biological targets. chemrxiv.org |
These modifications are not merely theoretical; they have practical consequences in synthesis and molecular recognition. For instance, the reduced basicity can prevent unwanted side reactions or improve the pharmacokinetic profile of a drug candidate by ensuring it is not overly basic. The ability of the fluorine substituent to direct metallation reactions provides a powerful tool for late-stage functionalization, allowing chemists to selectively introduce new functional groups onto the aromatic ring. researchgate.net
Applications in Fragment-Based Approaches to Molecular Design and Chemical Space Exploration
Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. nih.gov This approach uses small, low-complexity molecules ("fragments") to probe the binding sites of biological targets. The (3-Fluorophenyl)methyl portion of (3-Fluorophenyl)methylamine is an archetypal fragment, and its fluorination makes it exceptionally well-suited for FBDD campaigns utilizing ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. dtu.dkmdpi.com
¹⁹F NMR is a premier screening technique in FBDD due to several key advantages: mdpi.comlifechemicals.com
High Sensitivity: The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, resulting in strong NMR signals.
No Biological Background: Since fluorine is virtually absent in biological systems, spectra are free from background signals, making hit identification unambiguous. mdpi.com
Wide Chemical Shift Range: The chemical shift of a ¹⁹F nucleus is highly sensitive to its local environment. nih.gov Upon binding to a protein, changes in the ¹⁹F signal (in chemical shift, line width, or intensity) are readily detected, providing confirmation of binding.
High Throughput: The lack of signal overlap allows for the screening of multiple fluorinated fragments simultaneously in "cocktails," significantly increasing the efficiency of the screening process. lifechemicals.com
The use of fluorinated fragments like (3-fluorophenyl)methylamine derivatives allows for a more efficient exploration of chemical space. nih.gov By systematically introducing fluorine, chemists can generate libraries of fragments with diverse physicochemical properties, increasing the probability of finding a hit for a given target. nih.gov The development of specialized fluorinated fragment libraries has demonstrated high hit rates and has become a vital tool in modern drug discovery. dtu.dknih.gov
Table: Advantages of ¹⁹F NMR in Fragment-Based Screening
Feature Advantage for FBDD Reference 100% Natural Abundance of ¹⁹F Provides strong signals for high sensitivity without isotopic labeling. Zero Biological Background Simplifies spectra and makes hit identification clear and unambiguous. nottingham.ac.uk Large Chemical Shift Dispersion (~400 ppm) Minimizes signal overlap, enabling the screening of compound mixtures (cocktailing) for higher throughput. nottingham.ac.uk High Sensitivity to Local Environment Binding to a target protein causes detectable changes in the ¹⁹F NMR signal, confirming interaction. acs.org
Future Research Directions in Fluorinated Secondary Amine Chemistry
The field of organofluorine chemistry is dynamic and continually evolving, with the chemistry of fluorinated amines at its forefront. chinesechemsoc.org Future research involving scaffolds like (3-Fluorophenyl)methylamine is poised to advance in several exciting directions.
Innovations in Synthesis: There is a persistent drive to develop more efficient, selective, and sustainable methods for synthesizing fluorinated amines. Emerging areas include the use of photoredox and electrochemical catalysis to enable novel C-H fluorination and amination reactions under mild conditions. nottingham.ac.ukchemrxiv.org These "late-stage functionalization" strategies allow for the direct introduction of fluorine into complex molecules, streamlining synthetic routes. nih.gov
Development of Novel Fluorinated Motifs: Research is expanding beyond simple monofluorination. The synthesis of molecules with more complex fluorine-containing groups (e.g., trifluoromethyl, perfluoro-tert-butyl) is an active area. nih.gov The design of novel, chiral fluorinated building blocks is also a key objective, as this allows for a more sophisticated exploration of three-dimensional chemical space. nih.gov
Advanced Applications in Chemical Biology and Materials: The unique properties of fluorinated compounds make them ideal as probes for studying biological systems. For example, ¹⁹F NMR can be used not only for screening but also for in-depth mechanistic studies of enzyme-inhibitor interactions. Furthermore, the development of new fluorinated amines will contribute to the creation of advanced materials, such as fluorinated polymers and organocatalysts, with tailored properties. mdpi.com
Expansion of Chemical Space: A significant challenge remains the limited diversity of commercially available fluorinated building blocks compared to their non-fluorinated counterparts. nuph.edu.ua Future efforts will focus on the rational design and synthesis of new libraries of fluorinated secondary amines to populate under-explored regions of chemical space, providing fresh starting points for drug discovery and other applications.
The continued exploration of fluorinated secondary amines, including derivatives of the (3-Fluorophenyl)methylamine scaffold, will undoubtedly uncover new fundamental principles and lead to the development of novel molecules with significant societal impact.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
